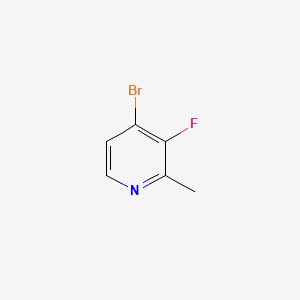

4-Bromo-3-fluoro-2-methylpyridine

描述

Significance of Pyridine (B92270) Derivatives in Chemical Synthesis and Applied Sciences

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are of paramount importance in both chemical synthesis and various applied sciences. globalresearchonline.net The pyridine nucleus is a common scaffold found in numerous natural products, including alkaloids and vitamins. nih.gov In medicinal chemistry, pyridine derivatives are highly sought after due to their diverse biological activities, and they form the core structure of many FDA-approved drugs. rsc.orgresearchgate.net Their ability to act as polar, ionizable aromatic molecules often enhances the solubility and bioavailability of less soluble compounds. researchgate.netenpress-publisher.com

Beyond pharmaceuticals, pyridine derivatives are integral to the agrochemical industry, serving as key components in insecticides, fungicides, and herbicides. enpress-publisher.comagropages.com They are also utilized in the textile industry for dye production and as ligands in organometallic chemistry and catalysis. nih.govenpress-publisher.com The versatility of the pyridine ring as a reactant and a starting material for structural modifications underscores its significant role in contemporary chemical research and development. researchgate.netenpress-publisher.com

Strategic Importance of Halogenation in Pyridine Systems

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the pyridine ring is a powerful strategy for modulating the physicochemical and biological properties of the resulting molecules. Halogenation can alter the electronic distribution within the pyridine ring, influencing its reactivity towards nucleophilic and electrophilic substitution reactions. nih.gov For instance, the presence of electron-withdrawing halogens can activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry. acs.org

Furthermore, carbon-halogen bonds provide a handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of complex molecular architectures. innospk.com In drug discovery, the incorporation of halogens, particularly fluorine, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. sincerechemical.com The regioselective halogenation of pyridines is therefore a critical and ongoing area of research, with chemists continuously developing new methods to achieve selective functionalization at specific positions of the pyridine ring. nih.govnsf.govchemrxiv.org

Overview of 4-Bromo-3-fluoro-2-methylpyridine as a Versatile Synthetic Intermediate

This compound is a prime example of a strategically halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. The specific arrangement of the bromo, fluoro, and methyl substituents on the pyridine ring imparts a unique combination of reactivity and functionality. The bromine atom at the 4-position is particularly amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents. The fluorine atom at the 3-position and the methyl group at the 2-position influence the electronic properties and steric environment of the molecule, which can be exploited for selective chemical transformations. This compound is a valuable building block for the synthesis of complex molecules with potential applications in medicinal chemistry and agrochemicals. cymitquimica.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C6H5BrFN |

| Molecular Weight | 190.01 g/mol nih.gov |

| Appearance | Solid fluorochem.co.uk |

| Purity | 95.0% fluorochem.co.uk |

| CAS Number | 1211583-78-6 fluorochem.co.uk |

| InChI Key | MOCRCEBISJMOGG-UHFFFAOYSA-N fluorochem.co.uk |

| Canonical SMILES | Cc1nccc(Br)c1F fluorochem.co.uk |

This data is compiled from multiple sources and may vary slightly between suppliers.

属性

IUPAC Name |

4-bromo-3-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCRCEBISJMOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211583-78-6 | |

| Record name | 4-bromo-3-fluoro-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 3 Fluoro 2 Methylpyridine and Its Precursors

Regioselective Halogenation Strategies

Achieving the specific 4-bromo-3-fluoro substitution pattern on a 2-methylpyridine (B31789) ring is a significant chemical challenge. The directing effects of the substituents already on the ring, coupled with the inherent reactivity of the pyridine (B92270) nucleus, dictate the outcome of halogenation reactions. The choice of halogenating agent and reaction conditions is critical for controlling the position of the incoming halogen.

Electrophilic Bromination Protocols

Electrophilic bromination is a key step in the synthesis of 4-bromo-3-fluoro-2-methylpyridine. Typically, this involves the bromination of the precursor, 3-fluoro-2-methylpyridine (B130116). The existing fluorine and methyl groups on the pyridine ring influence the position of the incoming bromine atom. The methyl group at position 2 and the fluorine at position 3 both direct electrophiles to the ortho and para positions. However, the pyridine nitrogen significantly deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions, especially under the acidic conditions often used for halogenation. libretexts.org

The reaction often requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the bromine molecule (Br₂), making it a more potent electrophile. youtube.commasterorganicchemistry.com The catalyst activates the halogen, enabling it to overcome the deactivating effect of the pyridine ring and substitute a hydrogen atom. masterorganicchemistry.com The precise control of temperature and choice of solvent are crucial to favor the formation of the 4-bromo isomer over other potential products.

Table 1: Electrophilic Bromination Reaction Parameters

| Parameter | Description |

|---|---|

| Substrate | 3-Fluoro-2-methylpyridine |

| Reagent | Bromine (Br₂) |

| Catalyst | Iron(III) bromide (FeBr₃) or Aluminum chloride (AlCl₃) |

| Mechanism | Electrophilic Aromatic Substitution (EAS) |

| Key Challenge | Overcoming the deactivating effect of the pyridine ring and achieving regioselectivity at the C4 position. |

Nucleophilic and Electrophilic Fluorination Approaches

Fluorine can be introduced into the pyridine ring through either electrophilic or nucleophilic methods. For the synthesis of this compound, electrophilic fluorination of the 4-bromo-2-methylpyridine (B16423) precursor is a common strategy.

Electrophilic fluorinating agents, often called "F+" sources, are used in this approach. Reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are stable, solid materials that provide electrophilic fluorine under relatively mild conditions. mt.com The reaction proceeds via electrophilic aromatic substitution, where the electron-rich pyridine ring attacks the electrophilic fluorine atom. The regioselectivity is directed by the existing bromo and methyl groups, both of which guide the incoming electrophile to the C3 and C5 positions. Fine-tuning the reaction conditions is necessary to selectively obtain the 3-fluoro isomer. Recent advances also include the use of silver(II) fluoride (B91410) (AgF₂) for direct C-H fluorination of nitrogen-containing heteroarenes, offering high selectivity for certain positions. google.com

While less direct for this specific target molecule, nucleophilic aromatic substitution (SNAr) represents another major fluorination strategy. This would involve displacing a leaving group (like a nitro or chloro group) at the 3-position with a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). Studies have shown that SNAr reactions on fluoropyridines can occur under much milder conditions than previously thought, expanding their utility in complex molecule synthesis. acs.org

Sequential Halogenation Optimization for Regiocontrol

The order in which the bromine and fluorine atoms are introduced is critical for maximizing the yield and purity of this compound. There are two primary sequential pathways:

Fluorination followed by Bromination: 2-methylpyridine → 3-fluoro-2-methylpyridine → this compound.

Bromination followed by Fluorination: 2-methylpyridine → 4-bromo-2-methylpyridine → this compound.

The optimal sequence depends on the directing effects of the halogens and the methyl group at each stage. The presence of one halogen strongly influences the position of the subsequent halogenation. For instance, fluorinating 4-bromo-2-methylpyridine benefits from the ortho-directing effects of both the bromo and methyl groups toward the desired C3 position. Conversely, brominating 3-fluoro-2-methylpyridine must overcome competing possibilities at other activated sites. Therefore, a careful evaluation of reaction kinetics and thermodynamic stability of the intermediates for each pathway is essential to establish a robust and high-yielding synthetic process.

Precursor Synthesis Routes to Substituted Pyridines

The availability of high-purity precursors is fundamental to the successful synthesis of the final product. The key starting materials are 3-fluoro-2-methylpyridine and 4-bromo-2-methylpyridine.

The synthesis of 4-bromo-2-methylpyridine is well-established. A common industrial method is the Sandmeyer reaction, which starts from the readily available 4-amino-2-methylpyridine. researchgate.netchemicalbook.com In this process, the amino group is converted into a diazonium salt using sodium nitrite (B80452) and a strong acid (like hydrobromic acid), which then decomposes in the presence of a copper(I) bromide catalyst to yield 4-bromo-2-methylpyridine with high efficiency. researchgate.net

Table 2: Synthesis of 4-Bromo-2-methylpyridine via Sandmeyer Reaction

| Step | Reagents | Intermediate/Product | Yield |

|---|---|---|---|

| 1. Diazotization | 4-amino-2-methylpyridine, Hydrobromic acid, Sodium nitrite | 2-methylpyridine-4-diazonium salt | In situ |

The synthesis of 3-fluoro-2-methylpyridine can be more complex. One route involves a modified Balz-Schiemann reaction, where 3-amino-2-methylpyridine (B1201488) undergoes diazotization followed by fluorination. Another patented method describes a multi-step synthesis starting from quinolinic acid, which proceeds through anhydrization, esterification, amination, and finally, amino group fluorination to obtain a 3-fluoropyridine (B146971) derivative that can be converted to the target precursor. google.com This precursor is noted for its use in the synthesis of fluorine-containing pyridinealdoximes. fishersci.cafishersci.nlthermofisher.com

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign processes. Green chemistry principles, such as atom economy, use of safer solvents, and energy efficiency, are increasingly being applied to the synthesis of complex molecules like halogenated pyridines. ijarsct.co.in

One-Pot Reaction Sequences

While a direct one-pot synthesis for this compound from simple acyclic precursors is challenging due to the required regiocontrol, the principles can be applied to parts of the synthesis. For example, a one-pot procedure could potentially be developed for the sequential halogenation of a pyridine precursor. Such a process would minimize handling of intermediates and reduce the environmental footprint of the synthesis. The use of microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve yields for pyridine derivatives. nih.govacs.org

Catalyst Systems for Enhanced Efficiency

The synthesis of functionalized pyridines such as this compound often relies on cross-coupling reactions, for which the catalyst system is paramount to achieving high efficiency and yield. The Suzuki-Miyaura cross-coupling is a particularly vital method for forming carbon-carbon bonds. researchgate.netrsc.org Research into related bromo-fluoro-methylpyridine compounds demonstrates that palladium-based catalysts are highly effective. For instance, in the synthesis of aryl amines from 2-bromo-3-fluoro-6-methylpyridine, a catalyst system comprising [Pd(crotyl)Cl]₂ and the ligand BippyPhos has been shown to produce yields between 82% and 96%. Similarly, the combination of Pd(OAc)₂ with the ligand XPhos is effective for preparing heterocyclic ligands from 3-bromo-5-methoxypyridine.

For the Suzuki coupling of various bromo-pyridines, the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst is frequently used in conjunction with a base like potassium phosphate (B84403) (K₃PO₄). mdpi.com This system has proven effective for coupling N-[5-bromo-2-methylpyridine-3-yl]acetamide with a range of arylboronic acids. mdpi.com Another commonly employed catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), often used with potassium carbonate (K₂CO₃) as the base. rsc.org While initially showing low yield in some challenging couplings of ortho-bromoanilines, optimization of the catalyst and conditions is crucial for success. rsc.org

The choice of catalyst and associated ligands can be tailored to tolerate a wide array of functional groups, which is a significant advantage of the Suzuki-Miyaura reaction. rsc.orggoogle.com This versatility is critical when constructing complex molecules for pharmaceutical or agrochemical applications. innospk.com

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Related Bromo-pyridines

| Substrate Type | Catalyst | Ligand | Base | Application/Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-3-fluoro-6-methylpyridine | [Pd(crotyl)Cl]₂ | BippyPhos | - | Synthesis of aryl amines | 82-96 | |

| 3-Bromo-5-methoxypyridine | Pd(OAc)₂ | XPhos | - | Preparation of heterocyclic ligands | 75 | |

| 5-Bromo-2-methylpyridin-3-amine derivatives | Pd(PPh₃)₄ | - | K₃PO₄ | Synthesis of novel pyridine derivatives | Moderate to Good | mdpi.com |

| ortho-Bromoanilines | Pd(dppf)Cl₂ | - | K₂CO₃ | Synthesis of ortho-substituted anilines | Low (initially), improved with optimization | rsc.org |

Solvent Selection and Minimization

The choice of solvent is a critical parameter in the synthesis of this compound and its precursors, profoundly influencing reaction rates, yields, and even regioselectivity. pharm.or.jpacs.org Dipolar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (CH₂Cl₂) are commonly employed in nucleophilic substitution and cross-coupling reactions involving pyridine rings. pharm.or.jpacs.org

For instance, in the bromination of aminopyridine precursors, acetonitrile is often used as the reaction medium. google.com Subsequent fluorination steps, such as those in an improved Balz-Schiemann reaction, can be carried out in anhydrous hydrogen fluoride, with dichloromethane used for extraction. google.com The synthesis of other bromo-fluoro-methylpyridines frequently utilizes dichloromethane for bromination steps with N-bromosuccinimide (NBS), as it is an inert solvent that performs well at low temperatures needed to control selectivity.

In cross-coupling reactions like the Suzuki-Miyaura coupling, solvent systems often consist of a mixture of an organic solvent and water. A common system is a 4:1 mixture of 1,4-dioxane (B91453) and water, which facilitates the dissolution of both the organic-soluble aryl halide and the water-soluble inorganic base (e.g., K₃PO₄ or K₂CO₃). rsc.orgmdpi.com The choice of solvent can dramatically affect regioselectivity in nucleophilic substitution reactions on di-substituted pyridines. Studies on dichloropyridine-3-carboxylates show that reactions in THF and CH₂Cl₂ can favor substitution at one position, while using more polar solvents like DMF can favor another. pharm.or.jp This highlights the importance of solvent screening during process development to maximize the yield of the desired isomer and minimize waste from side-products.

Table 2: Effect of Solvent on Regioselectivity of Nucleophilic Substitution

| Reaction Type | Solvent | Key Observation | Reference |

|---|---|---|---|

| Nucleophilic substitution on 2,6-dichloropyridine-3-carboxylate | CH₂Cl₂, THF | Favors formation of the 2-methoxy isomer. | pharm.or.jp |

| Nucleophilic substitution on 2,6-dichloropyridine-3-carboxylate | DMF, MeOH | Favors formation of the 6-methoxy isomer. | pharm.or.jp |

| Bromination of 3-fluoro-6-methylpyridine | Dichloromethane | Good control of regioselectivity at low temperatures. | |

| Suzuki-Miyaura Coupling | 1,4-Dioxane/Water | Efficient for coupling with water-soluble bases. | mdpi.com |

| Bromination of aminopyridines | Acetonitrile | Effective solvent for the initial bromination step. | google.com |

Industrial Scale-Up Considerations and Process Optimization

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a host of challenges that necessitate rigorous process optimization. Key considerations include cost-effectiveness, safety, environmental impact, and scalability. rsc.orgmdpi.com

Safety and environmental concerns are also paramount. Highly reactive and hazardous reagents like n-butyllithium and thionyl chloride, while effective at the lab scale, pose significant safety risks and waste disposal issues in large-scale production. mdpi.com Process optimization seeks to replace such reagents with safer, more environmentally benign alternatives. An example is the substitution of thionyl chloride with a cyanuric chloride•DMF adduct for chlorination, which avoids the production of toxic sulfur dioxide gas and results in a solid, easily removable byproduct. mdpi.com

Patents for the industrial production of related fluorinated pyridines reveal further optimization strategies. One method involves the halogen exchange of chlorine for fluorine on a pyridine ring using an alkali-metal fluoride (like potassium fluoride) in a mixed solvent system of an aprotic amide and an aromatic hydrocarbon. googleapis.com This approach can improve yields and selectivity. googleapis.com Another patented process for preparing substituted difluoropyridines emphasizes avoiding complex engineering solutions like continuous distillation by using a phase-transfer catalyst in a polar aprotic solvent, which allows for high space-time yields with lower apparatus costs. google.com

Furthermore, the adoption of modern manufacturing technologies like continuous-flow synthesis is a key trend in process optimization. acs.org Flow chemistry offers superior control over reaction parameters, enhanced safety, and can be integrated with in-line separation, streamlining the production process for key intermediates. acs.org The ability to produce materials like bromo-fluoro-methylpyridines in industrial volumes is crucial for their application as intermediates in the pharmaceutical and agrochemical industries. innospk.com

Reaction Mechanisms and Reactivity Profile of 4 Bromo 3 Fluoro 2 Methylpyridine

Fundamental Reactivity of Halogenated Pyridines

Halogenated pyridines are a crucial class of compounds in organic synthesis, serving as versatile building blocks for more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemrxiv.orginnospk.com The reactivity of these compounds is largely dictated by the position and nature of the halogen substituent on the pyridine (B92270) ring. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, especially when substituted with halogens at the 2-, 4-, or 6-positions. nih.govnih.gov This electronic characteristic generally renders the pyridine ring less reactive towards electrophilic aromatic substitution (EAS) compared to benzene, often requiring harsh conditions to proceed. chemrxiv.orgnih.gov

The halogens themselves influence the reactivity. Fluorine, being the most electronegative, strongly deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). Conversely, bromine is less deactivating and can be displaced through various reactions. The position of the halogen is also critical. Halogens at the 2- and 4-positions are more readily displaced by nucleophiles due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex through resonance. nih.gov

Nucleophilic Substitution Reactions Involving the Bromine Atom

In 4-Bromo-3-fluoro-2-methylpyridine, the bromine atom at the 4-position is a primary site for nucleophilic substitution. This reactivity is a cornerstone of its utility as a synthetic intermediate. nih.gov The substitution is facilitated by the electron-withdrawing nature of both the fluorine atom at the 3-position and the pyridine nitrogen, which polarizes the C-Br bond and stabilizes the transition state of the nucleophilic attack.

Common nucleophiles used in these reactions include alkoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) would lead to the formation of 4-methoxy-3-fluoro-2-methylpyridine. Similarly, amines can displace the bromide to form various 4-amino-3-fluoro-2-methylpyridine derivatives. These reactions are typically carried out in polar aprotic solvents and may require elevated temperatures to proceed at a reasonable rate. The fluorine atom at the 3-position, while also a potential leaving group, is generally less reactive towards nucleophilic displacement than bromine under typical SNAr conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com this compound is an excellent substrate for these transformations, primarily due to the reactive C-Br bond.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for the formation of C-C bonds. nih.govrsc.org This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. rsc.org In the case of this compound, the bromine atom at the 4-position serves as the electrophilic partner.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired cross-coupled product.

A variety of aryl and heteroaryl boronic acids can be coupled with this compound to generate a diverse array of biaryl and heteroaryl-pyridine structures. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like potassium carbonate or cesium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. mdpi.comnih.govnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Halogenated Pyridines

| Halopyridine Substrate | Boronic Acid | Catalyst | Base | Product | Yield (%) | Reference |

| 4-bromo-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Monosubstituted and bisubstituted products | 31-46 | nih.gov |

| 2-bromo-3-picoline | (4-(1H-pyrazol-1-yl)phenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 2-(4-(1H-pyrazol-1-yl)phenyl)-3-methylpyridine | 82 | mdpi.com |

| 2-bromo-isonicotinonitrile | (S)-1-(tert-butyl)-N-(1-(4-cyanophenyl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)-1H-imidazole-4-carboxamide | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | AG-120 | Not specified | mdpi.com |

Other Aryl Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be employed to functionalize this compound. These include the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines). mdpi.com

The Sonogashira coupling , for example, would involve reacting this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine like triethylamine. This reaction is highly effective for the synthesis of alkynylpyridines.

The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds. acs.org This reaction would couple this compound with a primary or secondary amine using a palladium catalyst and a strong base. This allows for the introduction of a wide range of amino functionalities at the 4-position of the pyridine ring.

Influence of Substituent Electronic and Steric Effects on Reaction Pathways

The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents.

Steric Effects: The methyl group at the 2-position can exert steric hindrance, potentially influencing the approach of bulky reagents. For example, in palladium-catalyzed coupling reactions, the size of the phosphine (B1218219) ligands on the palladium catalyst and the steric bulk of the coupling partner can become important factors in determining the reaction's success and rate. However, the 4-position is relatively unhindered, making it generally accessible for a wide range of transformations.

Minor Reaction Pathways: Oxidation and Reduction Studies

While the primary reactivity of this compound centers around the displacement of the bromine atom, other transformations are possible.

Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This is typically achieved using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The formation of the N-oxide can alter the electronic properties and reactivity of the pyridine ring, sometimes facilitating different reaction pathways. For example, this compound 1-oxide is a known derivative. bldpharm.com

Reduction: The bromine atom can be removed through reductive dehalogenation. This can be accomplished using various reducing agents, such as hydrogen gas with a palladium catalyst (e.g., Pd/C) or hydride sources like sodium borohydride (B1222165) in the presence of a catalyst. This reaction would yield 3-fluoro-2-methylpyridine (B130116).

Applications of 4 Bromo 3 Fluoro 2 Methylpyridine in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecules

4-Bromo-3-fluoro-2-methylpyridine is a pivotal building block for the synthesis of intricate organic molecules. smolecule.com The strategic placement of its functional groups—a bromine atom, a fluorine atom, and a methyl group—offers chemists a powerful tool for molecular assembly. The bromine at the 4-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents.

Simultaneously, the fluorine atom at the 3-position activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SₙAr) reactions, providing another avenue for introducing complexity. nih.govacs.org This dual reactivity enables a programmed, stepwise construction of highly functionalized pyridine cores that are central to many complex target molecules. Its utility is recognized in the creation of elaborate structures, including macrocycles and other poly-substituted systems. chemicalbook.comfluorochem.co.uk

Synthesis of Diversely Substituted Heterocyclic Compounds

The pyridine ring is a fundamental scaffold in medicinal chemistry, and this compound is an exemplary precursor for generating a diverse range of substituted heterocyclic compounds. fluorochem.co.ukinnospk.com The inherent reactivity of this building block facilitates its incorporation into larger, more complex heterocyclic systems.

For instance, the bromo group can be converted into an organometallic species (e.g., via lithium-halogen exchange or magnesium insertion) which can then react with various electrophiles. Alternatively, the fluorine atom's activating effect on the pyridine ring facilitates SₙAr reactions, allowing for the displacement of the fluorine by a variety of nucleophiles, including those containing other heterocyclic motifs. nih.govacs.org This strategy is instrumental in synthesizing compounds where a substituted pyridine is linked to other rings, a common feature in modern drug candidates. Research has demonstrated its application in creating libraries of diversely functionalized heterocycles for screening and drug discovery programs. fluorochem.co.uk

| Reaction Type | Functional Group Targeted | Potential Introduced Moiety | Resulting Structure Type |

|---|---|---|---|

| Suzuki Coupling | C4-Br | Aryl/Heteroaryl Boronic Acids | Bi-aryl or Heteroaryl-Pyridine Compounds |

| Buchwald-Hartwig Amination | C4-Br | Amines | 4-Amino-Pyridine Derivatives |

| Nucleophilic Aromatic Substitution (SₙAr) | C3-F | Alkoxides, Thiolates, Amines | 3-Alkoxy/Thio/Amino-Pyridine Derivatives nih.govacs.org |

| Metal-Halogen Exchange | C4-Br | Organolithium/Grignard Reagents | Functionalized Organometallic Pyridines uni-muenchen.ded-nb.info |

Functionalization Strategies for Novel Derivatives

The development of novel derivatives from this compound relies on strategic functionalization pathways that exploit the distinct reactivity of its substituents. The presence of both a bromo and a fluoro group allows for orthogonal chemical strategies, where one position can be modified while leaving the other intact for a subsequent transformation.

Key functionalization strategies include:

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the fluorine atom and the ring nitrogen makes the pyridine nucleus susceptible to attack by nucleophiles. Reactions of fluoropyridines are often faster and more efficient than those of their chloro- or bromo-analogs, making SₙAr at the C-3 position a highly effective strategy. nih.govacs.org

Organometallic Chemistry: The bromo group can be readily transformed into organozinc or organoboron reagents. These intermediates are exceptionally useful in cross-coupling reactions, allowing for the stable and controlled formation of new carbon-carbon or carbon-heteroatom bonds. fluorochem.co.ukuni-muenchen.ded-nb.info

Late-Stage Functionalization: In the context of complex molecule synthesis, this building block can be incorporated early, with the bromo or fluoro groups serving as handles for late-stage modifications. This approach is highly valuable in medicinal chemistry for the rapid generation of analogs to optimize biological activity. nih.govacs.org

These varied strategies underscore the compound's role as a versatile platform for creating novel, highly decorated pyridine derivatives with tailored properties for various scientific applications.

Research in Medicinal Chemistry and Drug Discovery Utilizing 4 Bromo 3 Fluoro 2 Methylpyridine Scaffolds

Design and Synthesis of Pyridine-Based Pharmacophores

There is no specific information available in the searched literature detailing the design and synthesis of pyridine-based pharmacophores originating directly from 4-Bromo-3-fluoro-2-methylpyridine.

Development of Enzyme Inhibitors

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibitors

No published studies were found that describe the development of p38α MAPK inhibitors using a this compound scaffold. Research in this area focuses on its isomers. rsc.orgnih.govnih.govmdpi.comsemanticscholar.org

Ligand Development for Receptor Systems (e.g., GABAergic)

There is no available research documenting the use of this compound in the development of ligands for GABAergic or other receptor systems. cm-uj.krakow.plnih.gov

Exploration of Novel Therapeutic Agents through Derivatization

Specific examples of the exploration of novel therapeutic agents through the derivatization of this compound are not described in the reviewed literature.

Table of Compounds

As no specific derivatives or related compounds could be discussed in the context of this compound's applications, a table of mentioned compounds cannot be generated.

Contributions to Agrochemical Research

Synthesis of Active Ingredients for Crop Protection

Research in the agrochemical sector has consistently demonstrated the value of halogenated and methylated pyridines as intermediates for a wide array of active ingredients, including herbicides, fungicides, and insecticides. agropages.com The specific substitution pattern of 4-Bromo-3-fluoro-2-methylpyridine, featuring a bromine atom at the 4-position, a fluorine atom at the 3-position, and a methyl group at the 2-position, provides multiple reactive sites for further chemical elaboration.

While specific, commercialized active ingredients directly synthesized from this compound are not extensively documented in publicly available literature, the utility of closely related structures in the synthesis of major agrochemicals is well-established. For instance, various trifluoromethylpyridine (TFMP) derivatives, which also feature a substituted pyridine (B92270) core, are integral to the production of numerous successful crop protection products. nih.govjst.go.jp The synthesis of these complex molecules often relies on the stepwise functionalization of simpler pyridine intermediates. nih.gov

The presence of the bromine atom in this compound is particularly significant for synthetic chemists. It can be readily displaced or utilized in cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce more complex molecular fragments. This versatility allows for the creation of diverse libraries of compounds that can be screened for desirable agrochemical properties.

Detailed research findings on analogous compounds highlight the synthetic pathways where such intermediates are crucial. For example, the synthesis of various pyridine-containing pesticides often involves the chlorination, fluorination, and amination of methylpyridine precursors to build the final active molecule. agropages.com It is within this established research framework that this compound is recognized as a valuable intermediate for the development of next-generation crop protection solutions. agropages.com

Emerging Applications in Materials Science

Development of Functional Organic Materials

The quest for novel organic materials with tailored properties is a significant driver of modern materials science. Functionalized pyridines are recognized as valuable building blocks in the synthesis of such materials, including polymers and liquid crystals, due to their inherent electronic characteristics. smolecule.com The presence of both bromine and fluorine in 4-Bromo-3-fluoro-2-methylpyridine introduces substantial polarity and reactivity, which can be exploited in various chemical reactions to build larger, more complex functional molecules. echemi.com

The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds. This allows for the integration of the pyridine (B92270) core into larger conjugated systems, a key feature of many functional organic materials. The fluorine atom, with its high electronegativity, can influence the electronic properties of the resulting material, potentially affecting its charge transport characteristics and stability. The methyl group can also play a role in modifying the solubility and morphology of the final material.

While direct research on polymers or liquid crystals derived from this compound is not yet widely published, the fundamental reactivity of the compound suggests its potential as a precursor to such materials. The combination of a reactive site for polymerization or further functionalization (the bromo group) and electronically modifying substituents (fluoro and methyl groups) makes it a promising candidate for future research in this area.

Integration into Organic Electronic Systems

Organic electronic systems, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), rely on the specific electronic and photophysical properties of the organic materials used within them. Pyridine derivatives are of interest in this field due to their electron-deficient nature, which can be beneficial for creating electron-transporting or emissive materials.

The application of halogenated pyridines in the development of organic semiconductors and light-emitting materials is an active area of research. For instance, related compounds like 2-Bromo-3-fluoro-6-methylpyridine are noted for their potential use in manufacturing OLED displays and solar cells. The introduction of fluorine into organic electronic materials can enhance properties such as electron injection/transport and operational stability.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H5BrFN |

| Molecular Weight | 190.01 g/mol |

| CAS Number | 1211583-78-6 |

| Appearance | Solid |

| Purity | >95% |

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 Fluoro 2 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 4-Bromo-3-fluoro-2-methylpyridine, ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyridine (B92270) ring. While a publicly available, fully assigned spectrum for this specific compound is not readily found, a detailed analysis can be conducted based on established principles of NMR and data from analogous structures.

In the ¹H NMR spectrum of this compound, three distinct signals are expected: one for the methyl group protons and two for the aromatic protons on the pyridine ring.

Methyl Protons (-CH₃): The protons of the methyl group at the C2 position are expected to appear as a singlet in the upfield region, typically around 2.0–2.7 ppm. libretexts.org This chemical shift is influenced by the electron-donating nature of the alkyl group.

Aromatic Protons (H5 and H6): The two protons on the pyridine ring, H5 and H6, are in different chemical environments and will appear as distinct signals in the downfield aromatic region (typically 6.5-8.5 ppm).

The proton at the C6 position is adjacent to the nitrogen atom and is expected to be the most downfield signal.

The proton at the C5 position will be influenced by the adjacent bromine atom.

These two protons will likely appear as doublets due to coupling with each other. The presence of the fluorine atom at C3 will introduce further long-range coupling, potentially making the signals more complex (e.g., doublet of doublets). For example, in 4-Bromopyridine, the protons appear at approximately 7.73 ppm and 8.68 ppm. chemicalbook.com The additional substituents in the target molecule will further modify these values.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (C2) | ~2.0 - 2.7 | Singlet (s) |

| H5 | ~7.5 - 8.0 | Doublet (d) or Doublet of Doublets (dd) |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms. The chemical shifts are significantly influenced by the electronegativity of the substituents (F, Br, N).

Methyl Carbon (-CH₃): The methyl carbon is expected to have a signal in the upfield region, typically around 15-25 ppm.

Aromatic Carbons: The five carbons of the pyridine ring will have signals in the downfield region (110-160 ppm).

C3 (C-F): The carbon directly bonded to the highly electronegative fluorine atom will exhibit a large chemical shift and will appear as a doublet due to one-bond C-F coupling. Its shift is expected to be significantly downfield. For comparison, the fluorinated carbon in 3-Fluoropyridine (B146971) shows this characteristic splitting.

C4 (C-Br): The carbon bonded to the bromine atom will have its chemical shift influenced by the "heavy atom effect," which can vary. docbrown.info

C2 (C-CH₃): This carbon will also be significantly downfield due to its proximity to the nitrogen atom.

C5 and C6: These carbons will show signals in the typical aromatic region, with their exact positions influenced by the neighboring substituents.

Table 2: Predicted ¹³C NMR Chemical Environments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Influences |

|---|---|---|

| -CH₃ | ~15 - 25 | Alkyl group |

| C2 | ~150 - 160 | Adjacent to N, bonded to CH₃ |

| C3 | ~155 - 165 (with large ¹JCF coupling) | Bonded to F |

| C4 | ~110 - 125 | Bonded to Br |

| C5 | ~125 - 140 | Aromatic CH |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₆H₅BrFN), the monoisotopic mass is 188.95894 Da. uni.lunih.gov A key feature in the mass spectrum will be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). raco.cat High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Predicted m/z values for various adducts are available and useful for molecular confirmation. uni.lu

Table 3: Predicted m/z for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 189.96622 |

| [M+Na]⁺ | 211.94816 |

| [M-H]⁻ | 187.95166 |

| [M+NH₄]⁺ | 206.99276 |

Data sourced from PubChemLite. uni.lu

The fragmentation analysis under electron impact (EI) conditions would likely involve the following pathways:

Loss of a bromine radical: [M-Br]⁺, leading to a significant peak at m/z ~109.

Loss of a methyl radical: [M-CH₃]⁺.

Cleavage of the pyridine ring: A characteristic fragmentation for pyridine derivatives is the loss of HCN, which could occur after initial fragmentation steps.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound would show characteristic absorption bands for the substituted pyridine ring and the functional groups.

C-H vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the methyl C-H stretching will be just below 3000 cm⁻¹.

C=C and C=N stretching: The pyridine ring will exhibit characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

C-F stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the 1000-1300 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers, usually between 500-650 cm⁻¹.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Methyl C-H Stretch | 2850 - 2980 | Medium |

| C=N and C=C Ring Stretch | 1400 - 1650 | Medium to Strong |

| C-F Stretch | 1000 - 1300 | Strong |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions (e.g., crystal packing) for this compound in the solid state.

A search of the public scientific literature and crystallographic databases did not yield a determined crystal structure for this compound. Should such a study be performed, it would confirm the planar structure of the pyridine ring and provide precise measurements of the C-F, C-Br, C-N, and C-C bond lengths, offering insight into the electronic effects of the various substituents on the ring geometry.

Complementary Spectroscopic Techniques (e.g., UV-Vis, ESR)

Other spectroscopic techniques can provide additional information about the electronic properties of the molecule.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Pyridine itself exhibits absorption maxima around 202 nm and 254 nm, corresponding to π → π* and n → π* transitions. sielc.com The substituents on this compound are expected to cause a shift in these absorption bands (a bathochromic or hypsochromic shift) due to their electronic effects on the pyridine π-system. The spectrum would be useful for quantitative analysis and for studying the electronic structure. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy: ESR (or Electron Paramagnetic Resonance, EPR) is a technique used to study species with unpaired electrons, such as radicals. ESR spectroscopy would not be applicable to this compound in its ground state, as it is a diamagnetic molecule with no unpaired electrons. However, if the radical cation or radical anion of the compound were to be generated (e.g., through electrochemical methods or irradiation), ESR could be used to study the distribution of the unpaired electron spin density across the molecule, providing insight into its electronic structure and reactivity in redox processes. allenpress.comnih.gov

Structure Activity Relationship Sar and Structure Reactivity Relationship Srr Studies of 4 Bromo 3 Fluoro 2 Methylpyridine Analogs

Elucidation of Substituent Effects on Chemical Reactivity

The chemical reactivity of the pyridine (B92270) ring in 4-bromo-3-fluoro-2-methylpyridine is significantly influenced by the electronic and steric nature of its substituents: the bromo, fluoro, and methyl groups. The electron-withdrawing nature of the fluorine and bromine atoms, coupled with the electron-donating effect of the methyl group, creates a unique electronic landscape that dictates the molecule's susceptibility to various chemical transformations.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2- and 4-positions where the electron density is lowest. In this compound, the strongly electronegative fluorine atom at the 3-position further deactivates the ring towards electrophilic attack and enhances its reactivity towards nucleophiles. The bromine atom at the 4-position serves as a versatile handle for cross-coupling reactions, such as Suzuki and Stille couplings, enabling the introduction of a wide array of functional groups.

The methyl group at the 2-position exerts both electronic and steric effects. Electronically, it is a weak electron-donating group, which can slightly increase the electron density of the ring. Sterically, its presence adjacent to the nitrogen atom can influence the approach of reagents and affect the regioselectivity of reactions.

The interplay of these substituent effects can be summarized in the following table:

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Bromo | 4 | Electron-withdrawing (inductive), Weakly deactivating | Moderate | Serves as a leaving group in SNAr and a handle for cross-coupling reactions. |

| Fluoro | 3 | Strongly electron-withdrawing (inductive), Strongly deactivating | Small | Enhances susceptibility to nucleophilic attack, directs electrophilic substitution away. |

| Methyl | 2 | Electron-donating (hyperconjugation) | Moderate | Can influence regioselectivity and modulate the basicity of the pyridine nitrogen. |

Impact of Regioisomerism on Synthetic Utility and Biological Activity

The specific arrangement of the bromo, fluoro, and methyl groups on the pyridine ring, known as regioisomerism, has a profound impact on both the synthetic accessibility and the biological activity of the molecule. Different regioisomers of this compound will exhibit distinct chemical and physical properties, leading to varied synthetic pathways and biological profiles.

For instance, the position of the bromine atom is crucial for its utility in cross-coupling reactions. A bromine at the 4-position, as in the target compound, is generally more reactive in palladium-catalyzed cross-coupling reactions than a bromine at the 3-position. The accessibility of the C-Br bond to the catalytic species is a key factor.

From a biological perspective, regioisomerism is a critical determinant of a molecule's ability to bind to a specific protein target. The precise spatial arrangement of functional groups is necessary for optimal interaction with the amino acid residues in a binding pocket. For example, in the context of kinase inhibitors, where the pyridine scaffold is common, the positioning of hydrogen bond donors and acceptors, as well as hydrophobic groups, is paramount for achieving high potency and selectivity. scienceopen.com A study on pyridine-based c-Jun N-terminal kinase (JNK) inhibitors demonstrated that the introduction of a chlorine atom at the 5-position of the pyridine ring provided a two-fold boost in activity compared to the unsubstituted analog. nih.gov

The following table illustrates the potential impact of regioisomerism on key properties:

| Regioisomer | Potential Synthetic Utility | Potential Biological Activity Profile |

| This compound | Good substrate for Suzuki and Stille couplings at the 4-position. | Specific interactions based on the defined spatial arrangement of substituents. |

| 3-Bromo-4-fluoro-2-methylpyridine | May exhibit different reactivity in cross-coupling reactions. | Altered binding affinity and selectivity for biological targets due to rearranged pharmacophoric features. |

| 2-Bromo-3-fluoro-4-methylpyridine | Bromine at the 2-position is highly activated towards nucleophilic substitution. | Different steric and electronic interactions with a target's binding site. |

Design Principles for Modulating Chemical Properties and Biological Interactions

The rational design of analogs of this compound with modulated chemical and biological properties relies on established principles of medicinal chemistry and materials science. These principles guide the modification of the lead structure to optimize its performance for a specific application.

Modulating Chemical Properties:

Tuning Reactivity: The reactivity of the pyridine ring can be fine-tuned by introducing additional electron-withdrawing or electron-donating groups. For example, the introduction of a nitro group would further enhance the susceptibility to nucleophilic attack, while an amino group would decrease it.

Controlling pKa: The basicity of the pyridine nitrogen can be modulated by the electronic nature of the substituents. Electron-withdrawing groups decrease the pKa, making the pyridine less basic, which can be important for altering solubility and pharmacokinetic properties.

Modifying Lipophilicity: The lipophilicity (logP) of the molecule, a key parameter for drug absorption, can be adjusted by introducing hydrophobic or hydrophilic groups. For instance, replacing the bromine with a larger alkyl chain would increase lipophilicity.

Modulating Biological Interactions:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the pyridine ring and observing the effect on biological activity is a cornerstone of drug design. For example, in a series of pyridine-based kinase inhibitors, replacing a phenyl ring with a pyridine ring resulted in a greater than 500-fold improvement in biological potency. nih.gov

Bioisosteric Replacement: Replacing one functional group with another that has similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic properties. For this compound, the bromine atom could be replaced with other halogens or a trifluoromethyl group to probe the effect of size and electronics on biological activity. Similarly, the methyl group could be replaced with other small alkyl groups or an amino group to explore different interactions within a binding pocket.

Conformational Restriction: Introducing cyclic structures or bulky groups can restrict the conformational flexibility of the molecule. This can lock the molecule into a bioactive conformation, leading to higher affinity for its target and improved selectivity.

The following table provides examples of design principles and their potential outcomes for analogs of this compound:

| Design Principle | Example Modification | Potential Outcome |

| Enhance Reactivity in Cross-Coupling | Introduction of an activating group on a coupling partner. | Improved yields and broader scope of accessible analogs. |

| Increase Biological Potency | Replacement of the methyl group with a group capable of forming a hydrogen bond. | Stronger interaction with the target protein, leading to lower IC50 values. |

| Improve Selectivity | Introduction of a bulky group to prevent binding to off-target proteins. | Reduced side effects and a better therapeutic window. |

| Enhance Solubility | Introduction of a polar functional group. | Improved bioavailability and formulation properties. |

By systematically applying these principles, researchers can rationally design and synthesize novel analogs of this compound with optimized properties for a wide range of applications.

常见问题

Q. What are the common synthetic routes for preparing 4-Bromo-3-fluoro-2-methylpyridine?

The synthesis typically involves halogenation and functionalization of pyridine derivatives. Key methods include:

- Pyridyne cyclization : Bromine and fluorine substituents can be introduced via intermediates like pyridyne, as demonstrated in cyclization reactions for related bromo-methylpyridines .

- Cross-coupling reactions : Nickel-catalyzed coupling of halogenated precursors (e.g., 2-halomethylpyridines) enables regioselective introduction of substituents .

- Multi-step halogenation : Sequential bromination and fluorination of methylpyridine scaffolds, often using agents like NBS (N-bromosuccinimide) or DAST (diethylaminosulfur trifluoride) .

Q. What analytical techniques are recommended for characterizing this compound?

Standard methods include:

- NMR spectroscopy : and NMR to confirm substituent positions and purity. Fluorine’s electronegativity causes distinct splitting patterns .

- HPLC : High-performance liquid chromatography for purity assessment (>98% as per typical commercial standards) .

- Mass spectrometry (MS) : To verify molecular weight (e.g., 208.01 g/mol for CHBrFN) .

Q. How is this compound utilized in pharmaceutical research?

It serves as a versatile intermediate in drug discovery:

Q. What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of vapors (H335) .

- Waste disposal : Segregate halogenated waste for professional treatment to minimize environmental impact .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing bromo-fluoro-methylpyridine isomers be addressed?

Regioselectivity is influenced by:

- Directing groups : Methyl and halogen substituents direct electrophilic substitution. For example, fluorine’s meta-directing effect can guide bromination .

- Catalytic systems : Palladium or nickel catalysts enhance selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura for aryl halides) .

- Reaction conditions : Temperature and solvent polarity (e.g., DMF vs. THF) alter intermediate stability, as seen in isomer differentiation .

Q. What advanced techniques resolve structural ambiguities in closely related isomers?

- 2D NMR (COSY, NOESY) : Differentiates between 3-fluoro vs. 4-fluoro isomers by correlating coupling constants and spatial proximity .

- X-ray crystallography : Provides definitive confirmation of substituent positions, critical for validating synthetic routes .

- DFT calculations : Predicts NMR chemical shifts to match experimental data for structural assignments .

Q. How do fluorinated substituents influence the compound’s reactivity in cross-coupling reactions?

- Electronic effects : Fluorine’s electronegativity reduces electron density at the pyridine ring, slowing oxidative addition in palladium-catalyzed reactions but enhancing stability of metal intermediates .

- Steric effects : The 2-methyl group may hinder access to the reactive site, requiring bulky ligands (e.g., XPhos) to improve efficiency .

Q. What strategies mitigate conflicting literature data on physicochemical properties?

- Batch-specific validation : Cross-check melting points (e.g., 80–82°C for related bromo-methylpyridines) and purity via COA (Certificate of Analysis) .

- Standardized protocols : Reproduce synthesis and characterization under controlled conditions to resolve discrepancies in reported yields or spectral data .

Q. How can the compound’s electronic properties be exploited in materials science?

Q. What are the challenges in purifying this compound, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。